

Interpreting unexpected results in Bgt226 experiments

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Compound of Interest

Compound Name: Bgt226

Cat. No.: B560077

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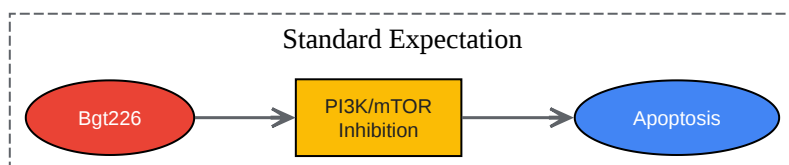
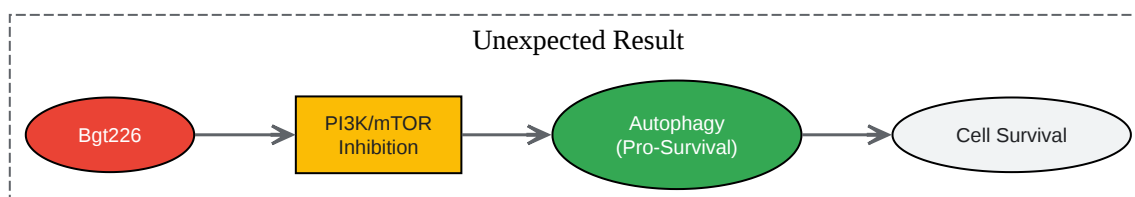
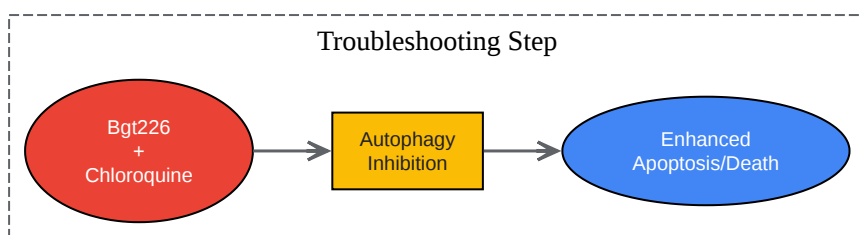
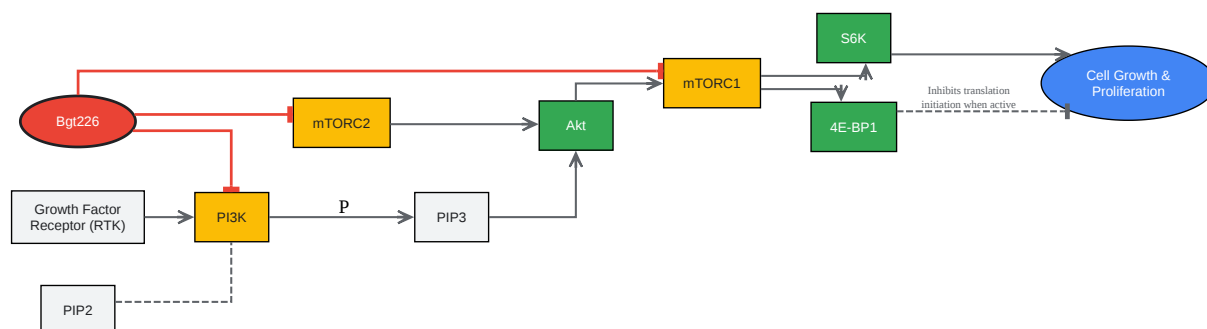
Technical Support Center: Bgt226 Experiments

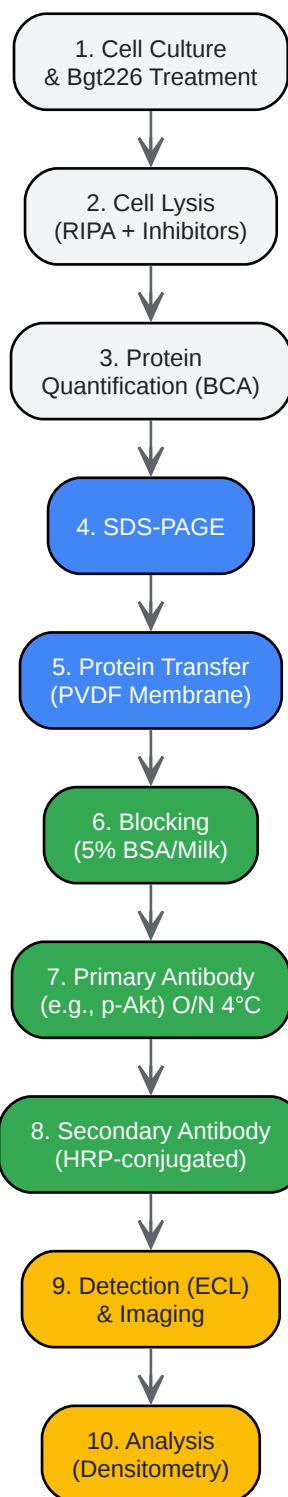
Welcome to the technical support center for **Bgt226**. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this dual PI3K/mTOR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Bgt226 and what is its primary mechanism of action?

Bgt226 (also known as NVP-**BGT226**) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR).^{[1][2][3]} It strongly inhibits PI3K α , PI3K β , and PI3K γ isoforms with IC₅₀ values in the low nanomolar range.^{[1][2][3]} By targeting both PI3K and mTOR, **Bgt226** effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, survival, and metabolism.^{[2][4]} This inhibition leads to reduced phosphorylation of key downstream effectors, including Akt, S6 ribosomal protein, and 4E-BP1, ultimately resulting in cell cycle arrest (typically at the G₀/G₁ phase) and induction of cell death in cancer cells.^{[1][5][6]}





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